2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide
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Overview
Description
2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 2,4-dichlorobenzohydrazide, is prepared by reacting 2,4-dichlorobenzoic acid with hydrazine hydrate under reflux conditions.
Condensation reaction: The hydrazide is then reacted with 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product. The reaction is typically carried out under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Agriculture: It may be used as a pesticide or herbicide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The presence of halogen atoms and aromatic rings enhances its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorobenzohydrazide
- 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
- N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide stands out due to its unique combination of halogen atoms and aromatic rings
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3FN2O2/c22-14-6-9-16(19(24)10-14)21(28)27-26-11-13-4-7-15(8-5-13)29-12-17-18(23)2-1-3-20(17)25/h1-11H,12H2,(H,27,28)/b26-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVCBOBJLCTVDP-KBKYJPHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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